molecular formula C12H18O B2353882 (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol CAS No. 457928-80-2

(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol

Cat. No.: B2353882
CAS No.: 457928-80-2
M. Wt: 178.275
InChI Key: FNDLKNHPVKYEIG-SNVBAGLBSA-N
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Description

(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 3-isopropylphenyl group attached to the C2 position of a propan-1-ol backbone in the (S)-configuration. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. This compound’s stereochemistry and aromatic substitution pattern make it structurally analogous to pharmacologically active alcohols, such as β-blockers or nonsteroidal anti-inflammatory drug (NSAID) precursors (e.g., flurbiprofen derivatives) .

Properties

IUPAC Name

(2S)-2-(3-propan-2-ylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDLKNHPVKYEIG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=CC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-(3-Propan-2-ylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (2S)-2-(3-Propan-2-ylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: (2S)-2-(3-Propan-2-ylphenyl)propan-1-one.

    Reduction: (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine.

    Substitution: (2S)-2-(3-Propan-2-ylphenyl)propan-1-chloride.

Scientific Research Applications

(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of fine chemicals and as a chiral building block in the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol, highlighting differences in substituents, synthesis routes, and physicochemical properties:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Synthesis References
This compound C₁₃H₂₀O 3-isopropylphenyl 192.30 Chiral synthesis likely involves asymmetric reduction or enzymatic resolution. LogP (estimated): ~3.2 (hydrophobic due to isopropyl group). -
(2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol C₁₅H₁₅FO 2-fluoro-1,1'-biphenyl-4-yl 242.28 Synthesized via 6-step enantioselective route starting from 4-bromo-2-fluorobiphenyl. NMR: 13C signal at 68.43 ppm (CH₂OH), logP ~3.6. Potential Alzheimer’s therapeutics .
(2S)-2-(6-Methoxy-2-naphthyl)propan-1-ol C₁₄H₁₆O₂ 6-methoxy-2-naphthyl 216.28 Higher hydrophobicity (logP ~4.1). Structural similarity to naproxen derivatives. 3D structure confirmed via X-ray crystallography .
(2S)-2-Amino-3-(2-methoxyphenyl)propan-1-ol C₁₀H₁₅NO₂ 2-methoxyphenyl, amino group 181.23 Polar due to amino group (logP ~1.2). Synthesized via reductive amination. Used as an intermediate in chiral drug synthesis .
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS thiophen-2-yl, methylamino 171.26 Key intermediate for antidepressant R-Duloxetine. Synthesized from thiophenecarboxaldehyde via asymmetric hydrogenation .

Key Comparisons :

Stereochemical Complexity :

  • This compound and its biphenyl analog () share enantioselective synthesis challenges. The biphenyl derivative requires multi-step routes with chiral catalysts, whereas the isopropylphenyl variant may utilize simpler asymmetric reductions .

Hydrophobicity and Bioactivity: The 3-isopropylphenyl group in the target compound confers moderate hydrophobicity (logP ~3.2), making it less polar than the naphthyl analog (logP ~4.1, ) but more hydrophobic than amino-substituted derivatives (logP ~1.2, ). This balance may enhance membrane permeability in drug design.

Pharmacological Potential: Fluorinated analogs (e.g., ) show promise in Alzheimer’s research due to enhanced bioavailability and CNS penetration. In contrast, the methoxynaphthyl derivative () aligns with NSAID-like anti-inflammatory activity. The target compound’s isopropyl group may favor metabolic stability over fluorinated or methoxy groups.

Synthetic Accessibility: Amino-substituted analogs () often employ reductive amination or enzymatic resolution, while aryl-substituted alcohols (e.g., ) rely on cross-coupling or Grignard reactions. The target compound’s synthesis may mirror flurbiprofen alcohol routes using Suzuki-Miyaura coupling .

Research Findings and Data

Physicochemical Properties :

  • NMR Data : For the fluorobiphenyl analog, ¹H-NMR (CDCl₃) shows distinct peaks for the CH₂OH group (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.6 ppm) . The target compound’s isopropyl group would exhibit characteristic doublets (δ 1.2–1.4 ppm, CH(CH₃)₂).
  • Solubility: The isopropylphenyl derivative is likely less water-soluble than amino-substituted analogs but more soluble than naphthyl derivatives due to reduced π-π stacking.

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